molecular formula C16H34O2S2 B13768051 Octanesulfonic acid, thio-, S-octyl ester CAS No. 7651-62-9

Octanesulfonic acid, thio-, S-octyl ester

Cat. No.: B13768051
CAS No.: 7651-62-9
M. Wt: 322.6 g/mol
InChI Key: PGJQBDRKAOQYEB-UHFFFAOYSA-N
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Description

1-octylsulfonylsulfanyloctane is an organosulfur compound with the molecular formula C16H34O2S2. It is known for its unique structure, which includes both sulfonyl and sulfanyl functional groups. This compound has a molecular weight of 322.57 g/mol and a density of 0.984 g/cm³ . It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-octylsulfonylsulfanyloctane can be synthesized through several methods. One common synthetic route involves the reaction of 1-octanethiol with octane-1-sulfinyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of 1-octylsulfonylsulfanyloctane often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as distillation and recrystallization are commonly used to purify the product .

Chemical Reactions Analysis

Types of Reactions

1-octylsulfonylsulfanyloctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-octylsulfonylsulfanyloctane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-octylsulfonylsulfanyloctane involves its interaction with various molecular targets. The sulfonyl and sulfanyl groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

1-octylsulfonylsulfanyloctane can be compared with other organosulfur compounds such as sulfonimidates and sulfoximines. These compounds share similar functional groups but differ in their chemical properties and reactivity. For example:

Properties

CAS No.

7651-62-9

Molecular Formula

C16H34O2S2

Molecular Weight

322.6 g/mol

IUPAC Name

1-octylsulfonylsulfanyloctane

InChI

InChI=1S/C16H34O2S2/c1-3-5-7-9-11-13-15-19-20(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

PGJQBDRKAOQYEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSS(=O)(=O)CCCCCCCC

Origin of Product

United States

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